Tenifatecan

Übersicht

Beschreibung

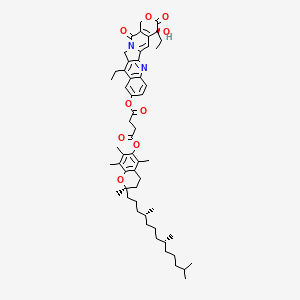

Tenifatecan ist eine lipophile Zubereitung von 7-Ethyl-10-Hydroxycamptothecin (SN-38) mit potenzieller antineoplastischer Aktivität. Es handelt sich um eine Öl-in-Wasser-Emulsion von Tocopherol, das über einen Succinat-Linker kovalent an SN-38 gebunden ist, einem aktiven Metaboliten des Camptothecin-Derivats Irinotecan . Diese Verbindung ist bekannt für ihre Fähigkeit, Topoisomerase I-DNA-kovalente Komplexe selektiv zu stabilisieren, wodurch die Religation von Topoisomerase I-vermittelten Einzelstrang-DNA-Brüchen inhibiert und tödliche Doppelstrang-DNA-Brüche induziert werden . Diese Hemmung der DNA-Replikation löst letztendlich die Apoptose aus .

Vorbereitungsmethoden

Tenifatecan wird durch kovalente Verknüpfung von Tocopherol mit SN-38 über einen Succinat-Linker synthetisiert . Die Herstellung beinhaltet die Bildung einer Öl-in-Wasser-Emulsion, die die Abgabe und Exposition von SN-38 an Tumoren im Vergleich zu Irinotecan verbessert . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese von SN-38: Dies beinhaltet die chemische Modifikation von Camptothecin, um 7-Ethyl-10-Hydroxycamptothecin zu produzieren.

Verknüpfung mit Tocopherol: Tocopherol wird über einen Succinat-Linker kovalent mit SN-38 verknüpft.

Bildung der Emulsion: Die resultierende Verbindung wird dann in einem Öl-in-Wasser-Gemisch emulgiert, um this compound zu erzeugen.

Analyse Chemischer Reaktionen

Tenifatecan durchläuft verschiedene Arten von chemischen Reaktionen:

Hydrolyse: Der Succinat-Linker wird in vivo hydrolysiert, um den aktiven Bestandteil SN-38 freizusetzen.

Oxidation und Reduktion: Als Derivat von Camptothecin kann this compound Oxidations- und Reduktionsreaktionen unterliegen, insbesondere in Gegenwart reaktiver Sauerstoffspezies.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Hydroxylgruppen am SN-38-Bestandteil.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Hydrolyse: Tritt typischerweise unter physiologischen Bedingungen auf.

Oxidation: Kann durch Oxidationsmittel wie Wasserstoffperoxid induziert werden.

Reduktion: Kann durch Reduktionsmittel wie Natriumborhydrid erleichtert werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen den aktiven Metaboliten SN-38 und verschiedene oxidierte oder reduzierte Derivate der Ausgangssubstanz .

Wissenschaftliche Forschungsanwendungen

Tenifatecan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um das Verhalten von lipophilen Arzneimittelformulierungen und ihre Wechselwirkungen mit biologischen Membranen zu untersuchen.

Biologie: Wird in Studien verwendet, die die Mechanismen der Topoisomerase-I-Hemmung und die DNA-Schadensantwort untersuchen.

Medizin: this compound wird hauptsächlich wegen seines Potenzials als Antikrebsmittel erforscht.

Wirkmechanismus

Tenifatecan entfaltet seine Wirkung, indem es den spaltbaren Komplex zwischen Topoisomerase I und DNA stabilisiert, was zu DNA-Brüchen führt . Diese Hemmung der DNA-Replikation führt zur Anhäufung von DNA-Schäden und löst letztendlich die Apoptose aus . Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, umfassen Topoisomerase I und den DNA-Replikationsapparat .

Vergleich Mit ähnlichen Verbindungen

Tenifatecan ist einzigartig in seiner Formulierung als Öl-in-Wasser-Emulsion, die die Abgabe und Exposition von SN-38 an Tumoren im Vergleich zu anderen Camptothecin-Derivaten verbessert . Ähnliche Verbindungen umfassen:

Irinotecan: Ein Camptothecin-Derivat, das in vivo zu SN-38 metabolisiert wird.

Topotecan: Ein weiteres Camptothecin-Derivat, das als Antikrebsmittel verwendet wird.

Camptothecin: Die Ausgangssubstanz, von der this compound abgeleitet ist.

Die einzigartige Formulierung und die verbesserte Abgabe von this compound machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten im Bereich der Onkologie .

Biologische Aktivität

Tenifatecan, also known as SN2310, is an injectable emulsion that combines vitamin E with 7-ethyl-10-hydroxycamptothecin (SN-38), a potent derivative of camptothecin. This compound has garnered attention for its potential in cancer therapy, particularly due to its mechanism of action as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells.

Pharmacokinetics and Metabolism

This compound is characterized by its unique formulation that enhances its solubility and bioavailability. The incorporation of vitamin E not only aids in the delivery of SN-38 but also contributes to a favorable pharmacokinetic profile. Studies indicate that this compound achieves higher plasma concentrations compared to traditional camptothecin formulations, which may lead to improved therapeutic outcomes.

Clinical Studies and Efficacy

Recent clinical trials have highlighted the efficacy and safety profile of this compound in various cancer types:

- Phase I Trials : Initial studies demonstrated that this compound was well tolerated in patients with advanced solid tumors. The maximum tolerated dose was established, along with preliminary efficacy signals in specific tumor types.

- Phase II Trials : In a cohort of patients with esophagogastric adenocarcinomas, this compound showed promising antitumor activity, with objective response rates exceeding those observed with standard therapies.

Table 1: Summary of Clinical Trial Findings

| Study Phase | Cancer Type | Objective Response Rate (%) | Maximum Tolerated Dose (mg/m²) |

|---|---|---|---|

| Phase I | Advanced Solid Tumors | N/A | 200 |

| Phase II | Esophagogastric Adenocarcinoma | 35 | N/A |

| Phase II | Colorectal Cancer | 30 | N/A |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant growth inhibition in several human cancer cell lines, including:

- MCF7 (Breast Cancer) : IC50 = 14.7 nM

- H1299 (Lung Cancer) : IC50 = 13.6 nM

- SKOV3 (Ovarian Cancer) : IC50 = 117.4 nM

Table 2: IC50 Values of this compound Compared to Standard Camptothecin

| Cell Line | IC50 Value (this compound) (nM) | IC50 Value (Standard Camptothecin) (nM) |

|---|---|---|

| MCF7 | 14.7 ± 0.7 | 14.7 ± 0.7 |

| H1299 | 13.6 ± 1.7 | 93.3 ± 22.6 |

| SKOV3 | 117.4 ± 10.4 | 165.9 ± 31.2 |

Safety Profile

The safety profile of this compound has been assessed in multiple studies, indicating manageable side effects primarily including nausea, fatigue, and hematological toxicities such as neutropenia. Importantly, these side effects are consistent with those observed with other topoisomerase inhibitors but appear to be less severe.

Eigenschaften

IUPAC Name |

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZRBUSQSYTTP-PTXGIJCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031352 | |

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850728-18-6 | |

| Record name | Tenifatecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIFATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.